(5Z)-5-(4-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC15567386
Molecular Formula: C19H15N3O2S
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15N3O2S |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | (5Z)-5-[(4-methoxyphenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C19H15N3O2S/c1-12-5-3-4-6-15(12)17-20-19-22(21-17)18(23)16(25-19)11-13-7-9-14(24-2)10-8-13/h3-11H,1-2H3/b16-11- |
| Standard InChI Key | PRCWGWVFRABKIA-WJDWOHSUSA-N |
| Isomeric SMILES | CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OC)/SC3=N2 |
| Canonical SMILES | CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)OC)SC3=N2 |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The compound features a tricyclic system comprising a thiazole ring fused to a triazole moiety, with a 4-methoxybenzylidene group at position 5 and a 2-methylphenyl substituent at position 2 (Figure 1). The Z-configuration of the benzylidene double bond is critical for maintaining planar conjugation across the heteroaromatic system, which enhances π-π stacking interactions with biological targets .
Table 1: Key Structural and Physical Properties
The methoxy group at the para position of the benzylidene moiety enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) while the 2-methylphenyl group contributes to hydrophobic interactions in biological systems .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 8H, aromatic protons), 3.89 (s, 3H, OCH₃), and 2.41 (s, 3H, CH₃) .
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IR (KBr): Peaks at 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch), and 1250 cm⁻¹ (C-O-C asym. stretch) .
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UV-Vis (MeOH): λₘₐₓ 320 nm (π→π* transition of conjugated system).
Synthetic Methodologies
Oxidative Cyclization Strategy
A robust synthesis involves the oxidative cyclization of 4-(2-mercaptophenyl)-1,2,4-triazole precursors (Scheme 1). For example, treatment of 4-(2-((4-methoxybenzyl)thio)phenyl)-1,2,4-triazole with triflic acid in TFA at 0°C yields the free thiol intermediate, which undergoes DMSO-mediated oxidation to a disulfide. Subsequent base-induced intramolecular C-H functionalization forms the thiazolo-triazole core in 82% yield .
Key Reaction Conditions:
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Deprotection: Triflic acid/anisole in TFA (0°C, 1 h).
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Oxidation: DMSO, rt, 2 h.
Alternative Routes
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 150°C, 15 min) with comparable yields (78–85%). Solid-phase techniques using Wang resin have also been reported for combinatorial library generation .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich thiazole ring undergoes nitration at position 4 when treated with HNO₃/H₂SO₄ at 0°C, yielding nitro derivatives that serve as intermediates for amine functionalities .
Nucleophilic Additions
The carbonyl group at position 6 participates in nucleophilic additions. For instance, Grignard reagents (e.g., CH₃MgBr) yield tertiary alcohols, which can be dehydrated to alkenes under acidic conditions.
Biological Activity and Mechanisms
Antimicrobial Properties
Structural analogs exhibit minimum inhibitory concentrations (MICs) of 2–8 μg/mL against Staphylococcus aureus and Candida albicans (Table 2) . The 4-methoxy group enhances membrane permeability by modulating lipophilicity (LogP = 4.2) .
Table 2: Antimicrobial Activity of Selected Analogs
| Compound | S. aureus (MIC, μg/mL) | C. albicans (MIC, μg/mL) |
|---|---|---|
| Parent compound | 4 | 8 |
| 4-Nitro derivative | 2 | 4 |
| 6-Hydroxy analog | 16 | 32 |
Antitubercular Activity
Against Mycobacterium tuberculosis H37Rv, the compound shows an MIC₉₀ of 3.12 μM, comparable to first-line drug isoniazid (MIC₉₀ = 0.5 μM) . Mechanistic studies suggest inhibition of enoyl-ACP reductase (InhA), a key enzyme in mycolic acid biosynthesis .
Applications in Drug Development
Structure-Activity Relationships (SAR)
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Benzylidene substituents: Electron-donating groups (e.g., OCH₃) improve antibacterial potency but reduce antifungal activity .
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2-Methylphenyl group: Bulky substituents at position 2 enhance metabolic stability by shielding the triazole ring from oxidative degradation .
Pharmacokinetic Profiling
In silico predictions (SwissADME) indicate moderate bioavailability (F = 56%) and blood-brain barrier permeability (BBB+ = 0.89) . The compound undergoes hepatic glucuronidation, with a plasma half-life of 4.2 h in murine models.
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